molecular formula C20H26N2OS B2466319 N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide CAS No. 869070-22-4

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2466319
CAS No.: 869070-22-4
M. Wt: 342.5
InChI Key: HRYLEXJEMFRJPD-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide is a complex organic compound featuring a thiazole ring, a cyclohexane carboxamide group, and a methyl-substituted phenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Target of Action

The compound, also known as N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit the aggregation factor of human platelets , modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways , and inhibit the growth of certain cancer cells .

Biochemical Pathways

Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . They are involved in the development of pain therapy drugs , act as fibrinogenic receptor antagonists with antithrombotic activity , and serve as new bacterial DNA gyrase B inhibitors

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole derivatives have been found to have antihyperalgesic effects in mice with neuropathic pain and to inhibit the growth of pancreatic cancer cells .

Action Environment

The solubility of a compound can be influenced by environmental factors such as temperature and ph, which can in turn impact its action and efficacy .

Preparation Methods

The synthesis of N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Comparison with Similar Compounds

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-14-7-6-10-17(13-14)20-22-15(2)18(24-20)11-12-21-19(23)16-8-4-3-5-9-16/h6-7,10,13,16H,3-5,8-9,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYLEXJEMFRJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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